METHYL 3-({4-[BENZYL(METHYL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE
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Overview
Description
METHYL 3-({4-[BENZYL(METHYL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE is a research compound with the molecular formula C19H22N2O5S and a molecular weight of 390.5 g/mol. This compound is primarily used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-({4-[BENZYL(METHYL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of benzylamine with sulfonyl chloride to form a sulfonamide intermediate. This intermediate is then reacted with aniline derivatives under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-({4-[BENZYL(METHYL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
METHYL 3-({4-[BENZYL(METHYL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE is used in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, including drug development, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for METHYL 3-({4-[BENZYL(METHYL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The benzyl and anilino groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobenzoate: This compound is used in organic synthesis and as a dye intermediate.
Benzoic acid, 4-amino-, methyl ester: Another similar compound used in the synthesis of guanidine alkaloids.
Uniqueness
METHYL 3-({4-[BENZYL(METHYL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE is unique due to its combination of a sulfonyl group with benzyl and anilino moieties, which provides distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C19H22N2O5S |
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Molecular Weight |
390.5 g/mol |
IUPAC Name |
methyl 4-[4-[benzyl(methyl)sulfamoyl]anilino]-4-oxobutanoate |
InChI |
InChI=1S/C19H22N2O5S/c1-21(14-15-6-4-3-5-7-15)27(24,25)17-10-8-16(9-11-17)20-18(22)12-13-19(23)26-2/h3-11H,12-14H2,1-2H3,(H,20,22) |
InChI Key |
ZVXDQQXILFYFIX-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)OC |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)OC |
Origin of Product |
United States |
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